

Application Notes and Protocols for ZD 7155 (hydrochloride) in Hypertension Studies

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Compound of Interest

Compound Name: ZD 7155(hydrochloride)

Cat. No.: B127983

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Introduction

ZD 7155 hydrochloride is a potent and selective non-peptide competitive antagonist of the Angiotensin II Type 1 (AT1) receptor.[1][2] Angiotensin II is the primary active component of the renin-angiotensin system (RAS) and plays a crucial role in the pathophysiology of hypertension. By blocking the AT1 receptor, ZD 7155 effectively inhibits the vasoconstrictive and aldosterone-secreting effects of Angiotensin II, leading to a reduction in blood pressure.[3] These application notes provide a comprehensive overview of the use of ZD 7155 in preclinical hypertension research, including its mechanism of action, key quantitative data, and detailed experimental protocols.

Mechanism of Action

ZD 7155 selectively binds to the AT1 receptor, preventing Angiotensin II from exerting its physiological effects. This blockade of the AT1 receptor disrupts the downstream signaling cascade that leads to vasoconstriction, sodium and water retention, and sympathetic nervous system activation, all of which contribute to elevated blood pressure.[3] Studies have shown that ZD 7155 is approximately ten times more potent than the reference AT1 receptor antagonist, losartan, in suppressing the pressor response to Angiotensin II.[4]

Data Presentation

In Vitro Binding Affinity

Compound	Parameter	Value	Species/Tissue	Reference
ZD 7155 hydrochloride	IC50	3.8 nM	Guinea pig adrenal gland membranes	[1][2]

In Vivo Antihypertensive Efficacy

Table 1: Effect of Intravenous ZD 7155 on Blood Pressure in Conscious Spontaneously Hypertensive Rats (SHR)

Dose (μ mol/kg)	Dose (mg/kg)	Route	Change in Mean Arterial Pressure (MAP)	Duration of Action	Reference
1.082	0.51	i.v. bolus	Significant antihypertens ive effect	Up to 24 hours	[4]

Table 2: Effect of Oral ZD 7155 in Two-Kidney, One-Clip (2K1C) Goldblatt Hypertensive Rats

Dose (mg/kg)	Route	Effect on Blood Pressure	Duration of Action	Reference
3	Oral	Rapid and sustained reduction	Up to 48 hours	[5]

Table 3: Comparative Potency of ZD 7155 and Losartan in Conscious Sprague-Dawley Rats

Compound	Dose (μmol/kg)	Route	Effect	Reference
ZD 7155	1.082	i.v. bolus	~10x more potent than Losartan in suppressing Ang II-induced pressor response	[4]
Losartan	6.495	i.v. bolus	Significant antihypertensive effect	[4]

Experimental Protocols

Preparation of ZD 7155 Hydrochloride for In Vivo Administration

Materials:

- ZD 7155 hydrochloride powder
- Sterile saline (0.9% NaCl) or sterile water
- Vortex mixer
- Sterile filters (0.22 μm)

Protocol for Intravenous Injection:

- Aseptically weigh the desired amount of ZD 7155 hydrochloride powder.
- Dissolve the powder in sterile saline to the desired final concentration (e.g., 0.51 mg/mL for a 1.082 μmol/kg dose in a 1 mL/kg injection volume). ZD 7155 hydrochloride is soluble to 10 mM in water with gentle warming.[2]
- Gently vortex the solution until the powder is completely dissolved.

- Sterile-filter the solution using a 0.22 μ m syringe filter into a sterile vial.
- Store the prepared solution appropriately, protected from light, and use within 24 hours.

Protocol for Oral Gavage:

- Suspend or dissolve the weighed ZD 7155 hydrochloride powder in a suitable vehicle such as sterile water or saline.
- Ensure a homogenous suspension by vortexing or stirring before each administration.
- The final concentration should be calculated based on the desired dose and a standard gavage volume for the animal model (e.g., 5-10 mL/kg for rats).

In Vivo Hypertension Study in Spontaneously Hypertensive Rats (SHR)

Animal Model:

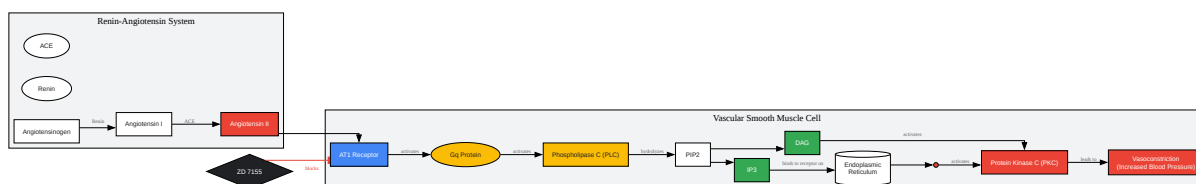
- Male Spontaneously Hypertensive Rats (SHR), 14-16 weeks old.
- Normotensive Wistar-Kyoto (WKY) rats can be used as a control group.

Experimental Procedure:

- Animal Acclimatization: Acclimate the rats to the housing conditions for at least one week before the experiment.
- Surgical Implantation of Arterial Cannula (for direct blood pressure measurement):
 - Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane).
 - Surgically implant a catheter into the carotid or femoral artery for direct and continuous blood pressure monitoring.
 - Exteriorize the catheter at the back of the neck.
 - Allow the animals to recover for at least 48 hours post-surgery.

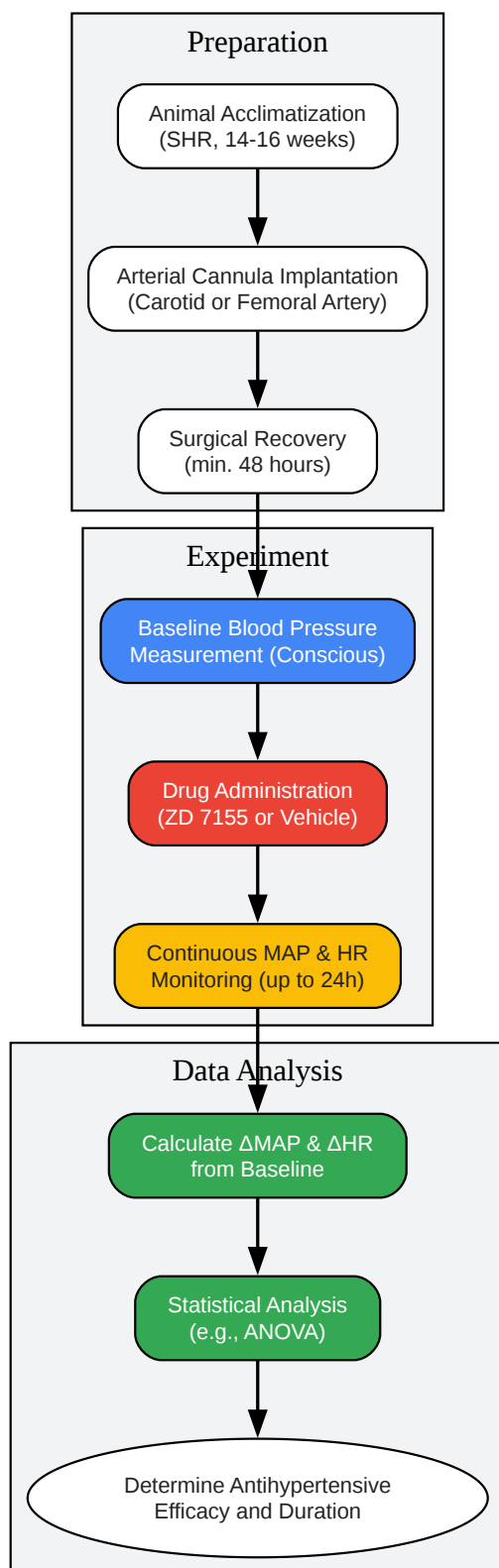
- **Baseline Blood Pressure Measurement:** Record baseline mean arterial pressure (MAP) and heart rate (HR) for at least 30 minutes before drug administration in conscious, freely moving rats.
- **Drug Administration:**
 - Administer a single intravenous bolus of ZD 7155 (e.g., 1.082 $\mu\text{mol/kg}$) or vehicle (saline) through a tail vein or a previously implanted venous catheter.[4]
 - For oral studies, administer ZD 7155 by gavage.
- **Post-Dose Monitoring:** Continuously record MAP and HR for up to 24 hours post-administration to determine the magnitude and duration of the antihypertensive effect.[4]
- **Data Analysis:** Calculate the change in MAP and HR from baseline at various time points. Compare the effects of ZD 7155 with the vehicle control group using appropriate statistical analysis (e.g., t-test or ANOVA).

Mandatory Visualization



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Caption: ZD 7155 blocks the Angiotensin II Type 1 Receptor signaling pathway.



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Caption: Workflow for in vivo assessment of ZD 7155 in hypertensive rats.

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